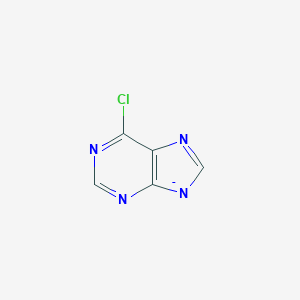

6-Chloropurin-9-ide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloropurin-9-ide is a useful research compound. Its molecular formula is C5H2ClN4- and its molecular weight is 153.55g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

6-Chloropurin-9-ide has been investigated for its potential as an antiviral agent, particularly against RNA viruses such as SARS-CoV-2. A study developed a simple in vitro assay that evaluated nucleotide-based drugs targeting the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. The incorporation efficiency of 6-chloropurine triphosphate (6-chloropurine-TP) was compared to that of natural ATP and other nucleotide analogs. The results indicated that while 6-chloropurine-TP had a lower incorporation efficiency than ATP, it still presented a viable option for further development as an antiviral compound .

Anticancer Activity

The compound has also shown promise in cancer research. Various derivatives of 6-chloropurin have been synthesized and evaluated for their antiproliferative effects against cancer cell lines. For instance, a study reported that 2-acetamido-6-chloropurine derivatives exhibited notable antiproliferative activities against chronic myeloid leukemia (K562) and breast cancer (MCF-7) cells. The most potent derivatives demonstrated GI50 values in the single-digit micromolar range, suggesting their potential as lead compounds for anticancer drug development .

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of 6-chloropurin derivatives to enhance their biological activity. For example, modifications at the N6 position have led to the identification of selective adenosine receptor agonists, which could be valuable tools in adenosine receptor research and therapeutic applications for conditions like type II diabetes . Additionally, studies have synthesized various substituted purines to evaluate their antimicrobial and antifungal activities, revealing that certain derivatives possess significant efficacy against various pathogens .

Synthesis of Prodrugs

6-Chloropurin has been utilized in the synthesis of phosphonate prodrugs, which are designed to improve the bioavailability and therapeutic efficacy of nucleoside analogs. These prodrugs can be converted into active nucleotides within the body, enhancing their potential as antiviral or anticancer agents . The synthesis process typically involves coupling with phosphonates and subsequent cyclization, yielding compounds with improved pharmacological profiles.

Case Study 1: Antiviral Efficacy

A study comparing the incorporation efficiencies of various nucleotide analogs into RNA by SARS-CoV-2 RdRp found that 6-chloropurine-TP had a calculated discrimination value significantly lower than that of remdesivir-TP, indicating its potential as a less efficient but relevant antiviral candidate .

Case Study 2: Anticancer Activity

In another investigation, a series of 6-substituted purines were synthesized from 2-amino-6-chloropurine. These compounds were screened for their activity against fungal strains and displayed promising results against Candida tropicalis and Aspergillus niger, highlighting their potential in treating fungal infections alongside cancer .

Eigenschaften

CAS-Nummer |

50339-89-4 |

|---|---|

Molekularformel |

C5H2ClN4- |

Molekulargewicht |

153.55g/mol |

IUPAC-Name |

6-chloropurin-9-ide |

InChI |

InChI=1S/C5H2ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H/q-1 |

InChI-Schlüssel |

VTQXNBMGNCJHQQ-UHFFFAOYSA-N |

SMILES |

C1=NC2=C([N-]1)N=CN=C2Cl |

Kanonische SMILES |

C1=NC2=C([N-]1)N=CN=C2Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.